molecular formula C16H14Cl2O4 B3313956 2,3-Naphthalenedicarboxylic acid, 6,7-dichloro-, 2,3-diethyl ester CAS No. 948294-39-1

2,3-Naphthalenedicarboxylic acid, 6,7-dichloro-, 2,3-diethyl ester

Cat. No. B3313956
CAS RN: 948294-39-1
M. Wt: 341.2 g/mol
InChI Key: PBWYNLKHTSQMJC-UHFFFAOYSA-N
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Description

2,3-Naphthalenedicarboxylic acid, 6,7-dichloro-, 2,3-diethyl ester (NDCDEE) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is known to possess unique physical and chemical properties that make it suitable for use in several applications.

Mechanism of Action

The mechanism of action of 2,3-Naphthalenedicarboxylic acid, 6,7-dichloro-, 2,3-diethyl ester is not fully understood, but it is believed to act as a modulator of various cellular signaling pathways. It has been shown to inhibit the production of inflammatory cytokines and to activate the nuclear factor kappa B (NF-κB) pathway, which plays a crucial role in the regulation of immune responses.
Biochemical and Physiological Effects:
2,3-Naphthalenedicarboxylic acid, 6,7-dichloro-, 2,3-diethyl ester has been shown to possess several biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor properties. It has also been shown to modulate the expression of various genes involved in cellular signaling pathways, including the NF-κB pathway.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,3-Naphthalenedicarboxylic acid, 6,7-dichloro-, 2,3-diethyl ester is its versatility and ease of synthesis, which makes it an attractive candidate for use in various laboratory experiments. However, one of the limitations of 2,3-Naphthalenedicarboxylic acid, 6,7-dichloro-, 2,3-diethyl ester is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the study of 2,3-Naphthalenedicarboxylic acid, 6,7-dichloro-, 2,3-diethyl ester, including the investigation of its potential applications in the field of organic electronics, as well as its use as a drug delivery system. Additionally, further research is needed to fully understand the mechanism of action of 2,3-Naphthalenedicarboxylic acid, 6,7-dichloro-, 2,3-diethyl ester and its potential therapeutic applications in various diseases.

Scientific Research Applications

2,3-Naphthalenedicarboxylic acid, 6,7-dichloro-, 2,3-diethyl ester has been extensively studied for its potential applications in various fields, including materials science, pharmaceuticals, and organic electronics. In materials science, it has been used as a building block for the synthesis of novel polymers and copolymers with unique properties. In the pharmaceutical industry, it has been investigated for its potential as an anti-inflammatory agent and as a drug delivery system. In organic electronics, it has been used as a component in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.

properties

IUPAC Name

diethyl 6,7-dichloronaphthalene-2,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O4/c1-3-21-15(19)11-5-9-7-13(17)14(18)8-10(9)6-12(11)16(20)22-4-2/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWYNLKHTSQMJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C2C=C(C(=CC2=C1)Cl)Cl)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701215633
Record name 2,3-Diethyl 6,7-dichloro-2,3-naphthalenedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701215633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Naphthalenedicarboxylic acid, 6,7-dichloro-, 2,3-diethyl ester

CAS RN

948294-39-1
Record name 2,3-Diethyl 6,7-dichloro-2,3-naphthalenedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=948294-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Diethyl 6,7-dichloro-2,3-naphthalenedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701215633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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